molecular formula C14H11BrO3 B1609581 Benzyl 5-bromo-2-hydroxybenzoate CAS No. 56529-67-0

Benzyl 5-bromo-2-hydroxybenzoate

Cat. No.: B1609581
CAS No.: 56529-67-0
M. Wt: 307.14 g/mol
InChI Key: HVRNODKHDGQLGQ-UHFFFAOYSA-N
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Description

Benzyl 5-bromo-2-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyl group attached to the 5-bromo-2-hydroxybenzoate moiety

Scientific Research Applications

Benzyl 5-bromo-2-hydroxybenzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with anti-inflammatory and antimicrobial properties.

    Material Science: It is utilized in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It is employed in the manufacture of dyes, pigments, and other specialty chemicals.

Safety and Hazards

While specific safety data for Benzyl 5-bromo-2-hydroxybenzoate is not available, general safety measures for handling similar compounds include ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and preventing ingestion and inhalation .

Future Directions

The future directions for Benzyl 5-bromo-2-hydroxybenzoate could involve exploring its potential biological activities. For instance, 2-arylbenzothiazoles, a related class of compounds, have been found to possess various biological activities, suggesting that this compound could also have potential applications in pharmaceutical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-bromo-2-hydroxybenzoate typically involves the esterification of 5-bromo-2-hydroxybenzoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process can be summarized as follows:

    Esterification Reaction:

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Benzyl 5-bromo-2-hydroxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Reactions: Products such as 5-azido-2-hydroxybenzoate or 5-thiocyanato-2-hydroxybenzoate.

    Oxidation Reactions: Products such as 5-bromo-2-hydroxybenzaldehyde or 5-bromo-2-hydroxybenzoquinone.

    Reduction Reactions: Products such as benzyl 5-bromo-2-hydroxybenzyl alcohol.

Mechanism of Action

The mechanism of action of Benzyl 5-bromo-2-hydroxybenzoate depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific molecular targets. For example, it can inhibit bacterial growth by interfering with cell wall synthesis or protein function. The exact molecular pathways involved can vary based on the specific biological system being studied.

Comparison with Similar Compounds

    Benzyl 2-hydroxybenzoate: Lacks the bromine atom, which may result in different reactivity and biological activity.

    5-Bromo-2-hydroxybenzoic acid: The free acid form, which can be used as a precursor in the synthesis of esters like Benzyl 5-bromo-2-hydroxybenzoate.

    Benzyl 4-bromo-2-hydroxybenzoate: A positional isomer with the bromine atom at the 4-position instead of the 5-position.

Uniqueness: this compound is unique due to the specific positioning of the bromine atom, which can influence its chemical reactivity and biological activity. This positioning can make it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

benzyl 5-bromo-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c15-11-6-7-13(16)12(8-11)14(17)18-9-10-4-2-1-3-5-10/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRNODKHDGQLGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428933
Record name benzyl 5-bromo-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56529-67-0
Record name benzyl 5-bromo-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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